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Introduction

The steady-state level of messenger RNA (mMRNA) in a cell is a balance between its synthesis
(transcription) and decay. Standard techniques like RT-gPCR or RNA-Seq measure these
steady-state levels, making it difficult to distinguish between changes in transcriptional activity
and post-transcriptional regulation (e.g., mRNA stability).[1] The nuclear run-on (NRO) assay is
a powerful method designed to specifically measure the rate of ongoing, or nascent, gene
transcription.[2][3] By isolating nuclei and allowing already engaged RNA polymerases to
extend transcripts in the presence of a labeled nucleotide, the assay provides a direct snapshot
of transcriptional activity at a specific moment.[4][5][6]

This protocol details a non-radioactive version of the NRO assay that incorporates 5-Bromo-
UTP (5-BrdUTP) into nascent RNA transcripts. These labeled transcripts are subsequently
immunopurified using an anti-BrdU antibody and quantified by RT-qPCR or next-generation
sequencing. This method is a cost-effective, rapid, and sensitive alternative to traditional
radioactive assays and is invaluable for elucidating the primary transcriptional effects of drugs,
signaling molecules, or genetic perturbations.[1][7]

Principle of the Assay

The assay is based on the in vitro elongation of transcripts that were initiated in vivo. The
process begins with the gentle lysis of cells to isolate intact nuclei, which halts transcription by
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depleting endogenous nucleotides.[2] These nuclei, containing engaged RNA polymerase
complexes paused on the DNA template, are then incubated in a transcription buffer containing
ATP, CTP, GTP, and 5-BrdUTP. The polymerases "run-on," resuming elongation and
incorporating the brominated uridine into the nascent RNA. The reaction is performed in the
presence of sarkosyl, a detergent that prevents new transcription initiation, ensuring that only
previously engaged polymerases are measured.[4][5] The BrdU-labeled RNA is then isolated
and immunopurified, providing a pure sample of nascent transcripts for downstream
guantification.

Applications in Research and Drug Development

« Distinguishing Transcriptional vs. Post-Transcriptional Regulation: Directly measure if a
compound or stimulus alters gene expression by changing the rate of transcription or by
affecting mRNA stability.[1]

o Mechanism of Action Studies: Determine if a drug candidate's primary effect is the activation
or repression of target gene transcription.

» Signaling Pathway Analysis: Elucidate how signaling cascades, such as the MAPK/ERK
pathway, impact the transcriptional activity of downstream target genes like c-Myc and c-Fos.

[8][°]

e Promoter Activity and Polymerase Pausing: Investigate the dynamics of RNA polymerase I
at promoters and throughout gene bodies.[2]

Experimental Protocol: Run-On Transcription Assay
with 5-BrdUTP

This protocol is optimized for cultured mammalian cells.

Part 1: Nuclei Isolation

e Cell Preparation: Culture cells (e.g., HeLa, P493-6) to the desired density (a minimum of
5x10”5 nuclei is recommended for reliable results).[1] Apply experimental treatment (e.g.,
drug, growth factor) for the desired time.
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e Harvesting: Place the culture dish on ice, aspirate the medium, and wash the cells 2-3 times
with ice-cold PBS.

e Lysis: Add 1 mL of ice-cold Swelling Buffer (10 mM Tris-HCI pH 7.5, 2 mM MgClz, 3 mM
CaCl2) and incubate on ice for 5 minutes.

e Homogenization: Scrape the cells and transfer to a pre-chilled Dounce homogenizer. Lyse
the cells with 10-15 strokes of a tight-fitting pestle. Monitor lysis using a microscope with
Trypan Blue staining.

o Pelleting Nuclei: Transfer the homogenate to a centrifuge tube and spin at 1000 x g for 10
minutes at 4°C.

o Washing: Carefully discard the supernatant. Resuspend the nuclear pellet in 1 mL of Lysis
Buffer (Swelling Buffer + 0.5% IGEPAL CA-630) and centrifuge again at 1000 x g for 10
minutes at 4°C.

o Final Resuspension: Discard the supernatant and resuspend the nuclear pellet in 100 uL of
Freezing Buffer (50 mM Tris-HCI pH 8.3, 40% glycerol, 5 mM MgClz, 0.1 mM EDTA). The
nuclei can be used immediately or stored at -80°C.

Part 2: Run-On Reaction

e Prepare Master Mix: For each reaction, prepare 100 pL of 2x Run-On Bulffer.

o 2x Run-On Buffer: 10 mM Tris-HCI pH 8.0, 5 mM MgClz, 300 mM KCI, 1 mM ATP, 1 mM
CTP, 1 mM GTP, 1 mM 5-BrdUTP, 2 mM DTT, 20 U/mL RNase Inhibitor.

e Reaction Setup: Thaw the isolated nuclei (100 pL) on ice. Add 100 pL of the 2x Run-On
Buffer.

e Initiation Block: Add sarkosyl to a final concentration of 0.5%. This prevents new transcription
initiation.

¢ Incubation: Incubate the reaction at 31°C for 15-30 minutes with gentle agitation.

o Termination: Stop the reaction by adding 800 pL of TRIzol reagent.
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Part 3: RNA Purification and Immunoprecipitation (IP)

RNA Isolation: Purify the total nuclear RNA from the TRIzol mixture according to the
manufacturer's protocol. Include a DNase | treatment step to remove all genomic DNA.

Antibody Preparation: Couple an anti-BrdU antibody to Protein G magnetic beads according
to the bead manufacturer's protocol.

Immunoprecipitation:

o Resuspend the purified RNA in IP Buffer (e.g., 10 mM Tris-HCI pH 7.5, 150 mM NacCl,
0.1% IGEPAL CA-630).

o Add the antibody-coupled beads to the RNA solution.

o Incubate for 2-4 hours at 4°C with rotation.

Washing: Pellet the beads using a magnetic stand. Wash the beads 3-4 times with ice-cold
IP Buffer to remove non-specifically bound RNA.

Elution: Elute the BrdU-labeled nascent RNA from the beads using an appropriate elution
buffer (e.g., a buffer containing a competitive nucleoside or by using a low pH buffer followed
by neutralization).

Part 4: Analysis

Reverse Transcription: Convert the eluted nascent RNA into cDNA using a reverse
transcriptase kit with random hexamers or gene-specific primers.

Quantification (RT-gPCR): Use the synthesized cDNA as a template for quantitative PCR
with primers specific to the genes of interest. A housekeeping gene with stable transcription
(e.g., GAPDH, if validated for the experimental condition) can be used for normalization.
Calculate the relative transcription rate using the AACt method.

Data Presentation

The results from a run-on assay provide a quantitative measure of changes in the transcription

rate of specific genes in response to a stimulus.
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Table 1: Example Data - Relative Transcription Rate of MAPK/ERK Target Genes Following

Growth Factor Stimulation

Relative
o Transcription Rate
Gene Condition p-value
(Fold Change vs.
Control)
c-Myc Control 1.0
Growth Factor (1 hr) 4.2 <0.01
c-Fos Control 1.0
Growth Factor (1 hr) 8.5 <0.001
DUSP4 Control 1.0
Growth Factor (1 hr) 3.1 <0.01
GAPDH Control 1.0
Growth Factor (1 hr) 1.1 >0.05

This table presents hypothetical data representative of typical results from a run-on

transcription assay. Data is based on the known rapid transcriptional induction of immediate

early genes like c-Myc and c-Fos via MAPK signaling.[8][9]

Visualizations

Experimental Workflow
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Caption: Workflow for the 5-BrdUTP Run-On Transcription Assay.

Signaling Pathway Example
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Caption: MAPK/ERK pathway leading to transcriptional activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15587784?utm_src=pdf-custom-synthesis
https://www.origene.com/research-areas/mapk-signaling-pathway
https://www.researchgate.net/publication/41424479_Nuclear_Run-On_Assay
https://experiments.springernature.com/articles/10.1385/1-59259-247-3:151
https://experiments.springernature.com/articles/10.1385/1-59259-247-3:151
https://en.wikipedia.org/wiki/Nuclear_run-on
https://www.abcam.com/ps/products/207/ab207200/documents/c-Myc-Transcription-Factor-Assay-Kit-v2b-ab207200%20(website).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654336/
https://www.researchgate.net/publication/280119233_Quantification_of_nascent_transcription_by_bromouridine_immunocapture_nuclear_run-on_RT-qPCR
https://pubmed.ncbi.nlm.nih.gov/8607977/
https://bellbrooklabs.com/mapk1-regulator-innate-immunity/
https://www.benchchem.com/product/b15587784#run-on-transcription-assay-with-5-brdutp-protocol
https://www.benchchem.com/product/b15587784#run-on-transcription-assay-with-5-brdutp-protocol
https://www.benchchem.com/product/b15587784#run-on-transcription-assay-with-5-brdutp-protocol
https://www.benchchem.com/product/b15587784#run-on-transcription-assay-with-5-brdutp-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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